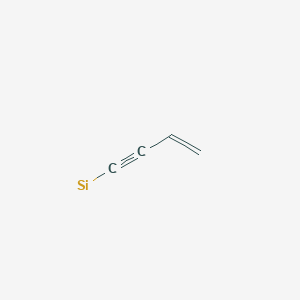
4,4'-Bipyrimidine, 2,2',6,6'-tetrakis(1,1-dimethylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two pyrimidine rings connected at the 4 and 4’ positions, with four tert-butoxy groups attached at the 2, 2’, 6, and 6’ positions. The presence of these bulky tert-butoxy groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- typically involves the coupling of two pyrimidine units followed by the introduction of tert-butoxy groups. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the bipyrimidine core. The tert-butoxy groups can then be introduced through nucleophilic substitution reactions using tert-butyl alcohol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced bipyrimidine derivatives.
Substitution: The tert-butoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include oxidized bipyrimidine derivatives, reduced bipyrimidine derivatives, and substituted bipyrimidine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and structural properties.
Biology: Investigated for its potential as a molecular probe in biological systems due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Wirkmechanismus
The mechanism of action of 4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- involves its ability to interact with various molecular targets, including metal ions, nucleic acids, and proteins. The compound’s bulky tert-butoxy groups can influence its binding affinity and selectivity, leading to specific interactions with target molecules. These interactions can modulate biological pathways and processes, contributing to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bipyrimidine: Lacks the tert-butoxy groups, resulting in different reactivity and binding properties.
2,2’-Bipyrimidine, 4,4’,6,6’-tetramethyl-: Contains methyl groups instead of tert-butoxy groups, leading to variations in steric hindrance and electronic effects.
2,2’,6,6’-Tetrakis(4-methoxyphenyl)-4,4’-bipyran-1,1’-dium tetrafluoroborate: A structurally related compound with different substituents, affecting its chemical and physical properties.
Uniqueness
4,4’-Bipyrimidine, 2,2’,6,6’-tetrakis(1,1-dimethylethoxy)- is unique due to the presence of four bulky tert-butoxy groups, which significantly influence its reactivity, stability, and binding properties. This makes it a valuable compound for various scientific applications, particularly in the fields of coordination chemistry, materials science, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
59549-56-3 |
|---|---|
Molekularformel |
C24H38N4O4 |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
4-[2,6-bis[(2-methylpropan-2-yl)oxy]pyrimidin-4-yl]-2,6-bis[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C24H38N4O4/c1-21(2,3)29-17-13-15(25-19(27-17)31-23(7,8)9)16-14-18(30-22(4,5)6)28-20(26-16)32-24(10,11)12/h13-14H,1-12H3 |
InChI-Schlüssel |
XZBMNSKCXIMMTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC(=NC(=C1)C2=CC(=NC(=N2)OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



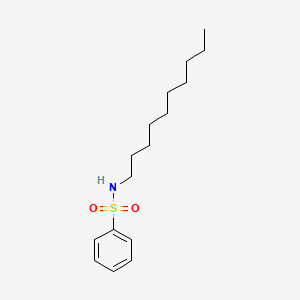
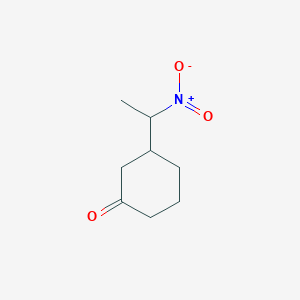
![Ethyl [2-(2-oxo-2H-1,3-benzodioxol-5-yl)ethyl]carbamate](/img/structure/B14606500.png)
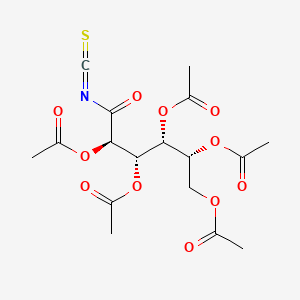
![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

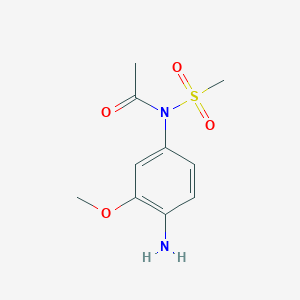
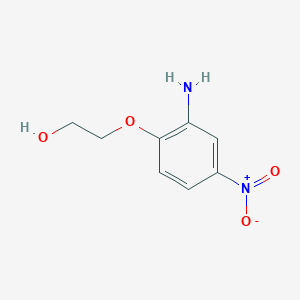
![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
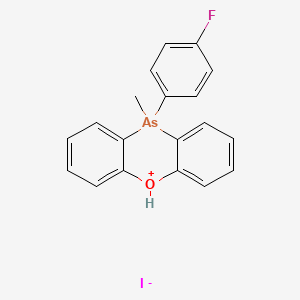
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

